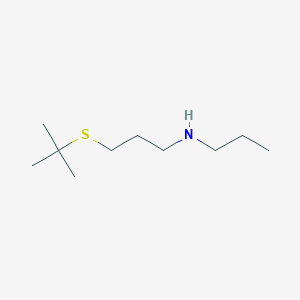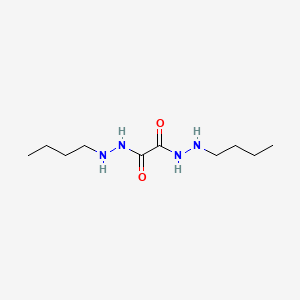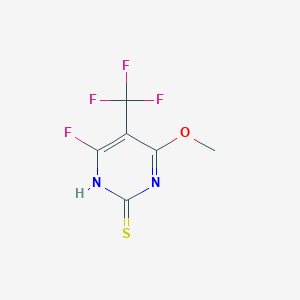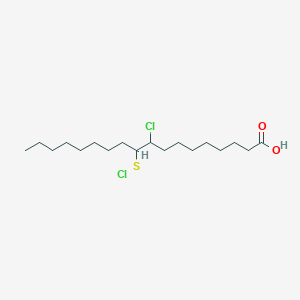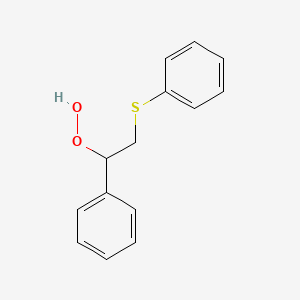
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol is an organic compound characterized by the presence of a phenyl group, a phenylsulfanyl group, and a peroxol group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol typically involves the reaction of phenylsulfanyl ethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to remove the peroxol group, yielding the corresponding alcohol or ether.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include phenylsulfanyl ethane derivatives with various oxidation states.
Reduction: Products include phenylsulfanyl ethanol or phenylsulfanyl ether.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol involves its interaction with molecular targets through its peroxol and phenylsulfanyl groups. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenylsulfanyl ethanol: A compound with a phenylsulfanyl group attached to an ethanol backbone.
Phenylsulfanyl ether: A compound with a phenylsulfanyl group attached to an ether backbone.
Uniqueness: 1-Phenyl-2-(phenylsulfanyl)ethane-1-peroxol is unique due to the presence of both a peroxol group and a phenylsulfanyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
92496-10-1 |
|---|---|
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
(2-hydroperoxy-2-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H14O2S/c15-16-14(12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
QOBWJXZOYRNAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
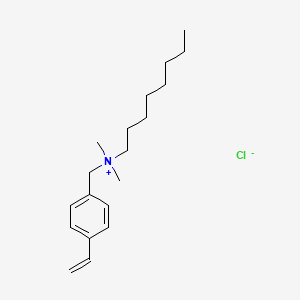
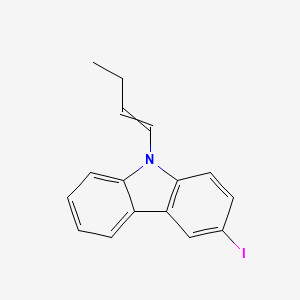
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
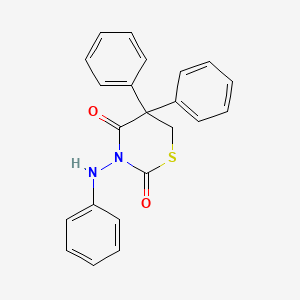

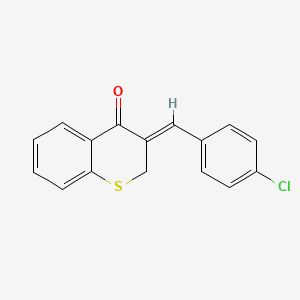

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
